Ethyl 1-cyclopropyl-4-oxopiperidine-3-carboxylate
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Overview
Description
Ethyl 1-cyclopropyl-4-oxopiperidine-3-carboxylate is a chemical compound with the molecular formula C11H17NO3 and a molecular weight of 211.26 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-cyclopropyl-4-oxopiperidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with ethyl 4-oxopiperidine-3-carboxylate in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-cyclopropyl-4-oxopiperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 1-cyclopropyl-4-oxopiperidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of ethyl 1-cyclopropyl-4-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate: Another piperidine derivative with similar structural features but different functional groups.
Uniqueness
Ethyl 1-cyclopropyl-4-oxopiperidine-3-carboxylate is unique due to its specific cyclopropyl and oxopiperidine moieties, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H17NO3 |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
ethyl 1-cyclopropyl-4-oxopiperidine-3-carboxylate |
InChI |
InChI=1S/C11H17NO3/c1-2-15-11(14)9-7-12(8-3-4-8)6-5-10(9)13/h8-9H,2-7H2,1H3 |
InChI Key |
CYTHCMOPAYRQRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN(CCC1=O)C2CC2 |
Origin of Product |
United States |
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